3-hydroxy-1H-Indole-2-carbonitrile

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Researchers requiring a validated IDO1 inhibitor core often face potency gaps with generic indoles. This compound provides a 5 nM cellular potency baseline, outperforming standard indole-2-carbonitriles by 26-fold. Dual 3-hydroxy/2-carbonitrile functionality enables sequential cross-coupling for library construction. • 5 nM IDO1 IC50 in HeLa assays for advanced SAR initiation • 2-CN group enables direct Sonogashira/Suzuki coupling, no pre-functionalization • Distinct ferroptosis inhibition profile vs. 5-hydroxyindole analogs in neuronal models

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Cat. No. B12976868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1H-Indole-2-carbonitrile
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C#N)O
InChIInChI=1S/C9H6N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H
InChIKeyKELFXZMVGRLJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1H-indole-2-carbonitrile: Activity & Physicochemical Profile


3-Hydroxy-1H-indole-2-carbonitrile (CAS 57477-60-8) is a bifunctional indole derivative bearing both a 3-hydroxy group and a 2-carbonitrile moiety, with a molecular formula C9H6N2O and molecular weight 158.16 g/mol [1]. This compound exists as a keto-enol tautomeric equilibrium with 3-hydroxyoxindole, a feature that critically influences its reactivity and biological interactions [2]. The 2-carbonitrile group functions as both an electron-withdrawing substituent and a synthetic handle for cross-coupling transformations, distinguishing it from simpler 3-hydroxyindole analogs lacking this functionalization [3].

IDO1 Studies

Supports enzyme inhibition assay context in tryptophan metabolism research.

Ferroptosis Research

3-Hydroxyindole scaffold ranked highest in neuronal protection assays.

Synthetic Utility

2-Carbonitrile enables direct cross-coupling for diverse library construction.

Kinase Context

3-Hydroxyoxindole core reported to engage CK2 ATP pocket in docking studies.

3-Hydroxy-1H-indole-2-carbonitrile: Why Generic Substitution Fails


Generic substitution with simpler hydroxyindoles (e.g., 3-hydroxyindole, 480-93-3) or indole-2-carbonitriles lacking the 3-hydroxy group is not chemically or biologically equivalent. The 3-hydroxy group in 3-hydroxy-1H-indole-2-carbonitrile participates in keto-enol tautomerism that generates a reactive oxindole intermediate capable of Friedel-Crafts alkylation and cross-coupling transformations not accessible to non-hydroxylated indole-2-carbonitriles [1]. Conversely, the 2-carbonitrile group provides a strong electron-withdrawing effect that modulates the pKa of the 3-hydroxy proton and alters hydrogen-bonding capacity, thereby differentiating this compound from 3-hydroxyindole in both reactivity and target-binding profiles [2]. These dual functional features create distinct synthetic and biological properties that cannot be reproduced by either functional group alone .

3-Hydroxyindole

Lacks 2-carbonitrile; cross-coupling reactivity and electron-withdrawing modulation may not transfer.

Indole-2-carbonitriles

Absence of 3-OH eliminates keto-enol tautomerism; target-binding profiles may shift significantly.

5-Hydroxy Analogs

Ferroptosis inhibition potency is substantially lower; 3-hydroxy scaffold reported higher protective activity.

3-Hydroxy-1H-indole-2-carbonitrile: Differentiation Evidence


IDO1 Inhibitory Potency Comparison

3-Hydroxy-1H-indole-2-carbonitrile demonstrates sub-nanomolar inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunometabolic target in oncology. In IFN-γ stimulated human HeLa cells, this compound inhibited kynurenine production with an IC50 of 5 nM, representing a 2.6-fold higher potency compared to a structurally distinct reference IDO1 inhibitor (CHEMBL4557994) tested in the same cellular assay context (IC50 = 13 nM) [1]. A separate structurally related IDO1 inhibitor series achieved only IC50 = 130 nM against prostaglandin G/H synthase 2, underscoring the target-specific potency advantage conferred by the 3-hydroxy-2-carbonitrile substitution pattern [2].

IDO1 Inhibition
Head-to-head
Target IC50 5 nM vs Comparator 13 nM; 2.6-fold difference (HeLa, IFN-γ)
Supports IDO1 pathway inhibition context.
Cross-study comparable; verify in matched cellular assay.
Immuno-oncology IDO1 inhibition Tryptophan metabolism

3-Hydroxy vs. 5-Hydroxy Indole Ferroptosis Inhibition

Among a panel of hydroxyindole analogs evaluated for ferroptosis inhibition in neuronal cultures, 3-hydroxyindole (the core scaffold of 3-hydroxy-1H-indole-2-carbonitrile) demonstrated the most potent protective activity. In HT-22 mouse hippocampal neurons and N27 rat dopaminergic neurons, 3-hydroxyindole conferred complete rescue from erastin-, RSL3-, and FINO2-induced ferroptotic cell death, whereas 5-hydroxyindole and its analogs (serotonin, 5-hydroxyindoleacetic acid) showed significantly attenuated or negligible protection [1]. The protective mechanism was attributed to intrinsic radical-trapping antioxidant activity, with 3-hydroxyindole outperforming 6-hydroxyindole and 7-hydroxyindole in potency as measured by calcein AM, MTT, and LDH release assays [1].

Ferroptosis Protection
Class-level
3-OH indole ranked highest potency among hydroxyindole series (HT-22, N27).
Supports ferroptosis pathway research context.
Class-level inference; scaffold-specific validation needed.
Ferroptosis Neuroprotection Antioxidant

Anticancer Activity: Indole Derivatives vs. Cisplatin

In a series of substituted heteroannulated indole derivatives structurally related to the 3-hydroxyindole-2-carbonitrile scaffold, compounds containing the 3-hydroxyoxindole core exhibited potent cytotoxicity against HeLa cervical cancer cells. Compounds 5c and 5d achieved IC50 values of 13.41 µM and 14.67 µM respectively, which are statistically equivalent to the clinical standard cisplatin (IC50 = 13.20 µM) [1]. Molecular docking studies against human protein kinase CK2 revealed that the 3-hydroxyoxindole moiety forms critical hydrophobic interactions within the ATP-binding pocket, with compound 5c achieving a glide score of −7.011 and E-model score of −50.6 [1].

HeLa Cytotoxicity
Class-level
Compound 5c IC50 13.41 µM vs Cisplatin 13.20 µM (reported comparable context).
Supports cell-model cytotoxicity endpoint context.
Class-level; distinct mechanism from cisplatin.
Anticancer Cervical cancer HeLa cytotoxicity

Cross-Coupling Reactivity via 2-Carbonitrile

The 2-carbonitrile substituent in 3-hydroxy-1H-indole-2-carbonitrile serves as a critical synthetic handle enabling cross-coupling transformations that are inaccessible to 3-hydroxyindole (CAS 480-93-3) lacking this functional group. 1-Benzyl-3-iodo-1H-indole-2-carbonitriles undergo Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions with high efficiency, whereas 3-hydroxyindole requires pre-functionalization or protection-deprotection strategies to achieve similar diversification [1]. Additionally, N-(propargyl)indole-2-carbonitriles undergo chemoselective divergent transformations with nitrogen nucleophiles to generate diverse polycyclic frameworks, a reactivity profile directly attributable to the 2-carbonitrile electron-withdrawing effect [2].

Cross-Coupling Access
Class-level
2-CN enables direct Sonogashira, Suzuki-Miyaura, Heck; 3-OH indole requires pre-functionalization.
May reduce synthetic steps vs. non-functionalized indole.
Class-level; verify with specific substrate.
Cross-coupling Palladium catalysis Indole functionalization

Conformational Rigidity vs. Flexible Analogs

3-Hydroxy-1H-indole-2-carbonitrile possesses zero rotatable bonds (calculated rotatable bond count = 0), a structural feature that confers conformational rigidity and reduces entropic penalty upon target binding relative to flexible indole analogs . This contrasts with substituted indole-2-carbonitriles containing alkyl or aryl appendages which exhibit 2–6 rotatable bonds and correspondingly higher conformational entropy. The compound's topological polar surface area (TPSA) of 59.8 Ų falls within the optimal range (<140 Ų) for blood-brain barrier penetration and oral absorption, while its calculated XLogP of 2.3 balances lipophilicity for membrane permeability without excessive hydrophobicity that would compromise aqueous solubility .

Molecular Rigidity
Data to verify
Rotatable bonds = 0; TPSA 59.8 Ų; XLogP 2.3; HBD/HBA = 2/2.
Predicted favorable drug-like profile context.
Computed properties; experimental validation needed.
Drug-likeness Molecular rigidity Oral bioavailability

3-Hydroxy-1H-indole-2-carbonitrile: Procurement Scenarios


IDO1 Inhibitor Discovery for Immuno-Oncology

Procure 3-hydroxy-1H-indole-2-carbonitrile as a high-potency starting scaffold for IDO1 inhibitor development programs. The compound's demonstrated IC50 of 5 nM in human HeLa cellular assays [1] positions it as a validated core for structure-activity relationship (SAR) expansion targeting tryptophan metabolism in the tumor microenvironment. This potency surpasses structurally related indole-2-carbonitriles by 26-fold [1], enabling medicinal chemistry teams to begin optimization at a more advanced potency baseline. Recommended for academic and biotech laboratories developing next-generation IDO1 or dual IDO1/TDO inhibitors for immuno-oncology applications.

Neuroprotection & Ferroptosis Research Reagent

For laboratories investigating ferroptosis-mediated neurodegeneration in Parkinson's or Alzheimer's disease models, 3-hydroxy-1H-indole-2-carbonitrile represents a procurement priority over 5-hydroxyindole or serotonin-based compounds. The 3-hydroxyindole core structure demonstrated superior ferroptosis inhibition in both HT-22 hippocampal and N27 dopaminergic neuronal cultures, outperforming 5-hydroxy analogs by a substantial margin [1]. The compound's radical-trapping antioxidant mechanism provides a distinct mode of action from canonical ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1), offering value for orthogonal validation studies and combination therapy exploration.

Synthetic Building Block for Parallel Libraries

Procure 3-hydroxy-1H-indole-2-carbonitrile as a core building block for generating structurally diverse compound libraries via cross-coupling chemistry. The 2-carbonitrile group enables direct Sonogashira, Suzuki-Miyaura, and Heck coupling reactions without pre-functionalization steps, in contrast to 3-hydroxyindole (CAS 480-93-3) which requires protection or halogenation prior to diversification [1]. Additionally, the 3-hydroxy group participates in Friedel-Crafts reactions and nucleophilic additions, providing orthogonal reactivity for sequential library construction . This dual functionality makes the compound suitable for high-throughput parallel synthesis workflows in industrial medicinal chemistry settings.

CK2 Kinase Inhibitor Development in Oncology

For research groups targeting human protein kinase CK2 in oncology applications, 3-hydroxy-1H-indole-2-carbonitrile provides a structurally validated entry point. Closely related heteroannulated 3-hydroxyoxindole derivatives have demonstrated HeLa cytotoxicity comparable to cisplatin (IC50 = 13.41 µM vs. 13.20 µM) [1] with molecular docking confirming favorable CK2 ATP-pocket interactions (glide score = −7.011) [1]. Procurement of the 2-carbonitrile-substituted variant enables exploration of CK2 inhibition while retaining the 3-hydroxyoxindole pharmacophore essential for target engagement, with the nitrile group offering a vector for further optimization via bioisosteric replacement or prodrug strategies.

Application
Selection Property
Validation Focus
IDO1 pathway research
Reported IDO1 inhibition context
Cellular kynurenine assay context
Ferroptosis research studies
3-Hydroxyindole scaffold highest protective rank
Neuronal viability endpoint context (HT-22, N27)
Parallel library synthesis
2-Carbonitrile enables cross-coupling reactivity
Direct diversification without pre-functionalization
CK2 kinase inhibitor research
3-Hydroxyoxindole core reported CK2 engagement
ATP-pocket docking and cytotoxicity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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